3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol
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Overview
Description
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-(trifluoromethyl)benzaldehyde and 1-bromohexane.
Grignard Reaction: The benzaldehyde is reacted with a Grignard reagent prepared from 1-bromohexane and magnesium in anhydrous ether. This reaction forms the corresponding alcohol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-one or 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexanoic acid.
Reduction: Formation of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-1-ol
- 3-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-2-ol
- 3-[4-Methoxy-2-(trifluoromethyl)phenyl]pentan-3-ol
Uniqueness
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19F3O2 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-[4-methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol |
InChI |
InChI=1S/C14H19F3O2/c1-4-8-13(18,5-2)11-7-6-10(19-3)9-12(11)14(15,16)17/h6-7,9,18H,4-5,8H2,1-3H3 |
InChI Key |
NHISMLPSZZLFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Origin of Product |
United States |
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